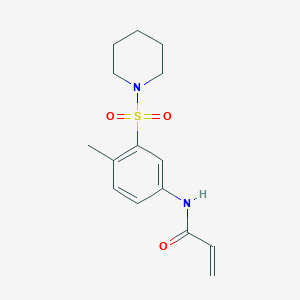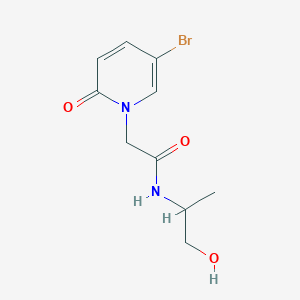
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a small molecule inhibitor that selectively targets the activity of the protein kinase MPS1, which is involved in the regulation of cell division.
Mécanisme D'action
MPS inhibits the activity of MPS1 by binding to the ATP-binding pocket of the protein kinase. MPS1 is involved in the regulation of cell division, and its inhibition leads to mitotic arrest and cell death in cancer cells. MPS has also been shown to inhibit the repair of DNA damage, which enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.
Biochemical and Physiological Effects
MPS has been shown to induce mitotic arrest and cell death in cancer cells. MPS also inhibits the repair of DNA damage, which enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. MPS has been shown to have minimal effects on normal cells, which makes it an attractive candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
MPS has several advantages for lab experiments. MPS is a small molecule inhibitor that selectively targets the activity of MPS1, which makes it a specific tool for studying the role of MPS1 in cell division and cancer. MPS has also been shown to have minimal effects on normal cells, which makes it a safe tool for studying cancer cells. However, MPS has some limitations for lab experiments. MPS is a relatively new tool, and its effects on various types of cancer cells and normal cells are still being studied. MPS is also a small molecule inhibitor, which makes it difficult to study the effects of long-term inhibition of MPS1 activity.
Orientations Futures
There are several future directions for MPS research. One direction is to study the effects of MPS on various types of cancer cells and normal cells. Another direction is to study the effects of long-term inhibition of MPS1 activity on cancer cells and normal cells. MPS has also been shown to enhance the effects of chemotherapy and radiotherapy in cancer cells, and future studies could investigate the potential of MPS as a combination therapy with existing cancer treatments. Finally, MPS could also be studied for its potential applications in other fields, such as neurodegenerative diseases and aging.
Méthodes De Synthèse
The synthesis of MPS involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methyl-3-piperidinone, which is then reacted with 4-chlorobenzenesulfonyl chloride to produce 4-methyl-3-piperidinylsulfonyl chloride. The final step involves the coupling of 4-methyl-3-piperidinylsulfonyl chloride with prop-2-enamide to produce MPS.
Applications De Recherche Scientifique
MPS has been extensively studied for its potential applications in cancer treatment. MPS inhibits the activity of MPS1, a protein kinase that is overexpressed in various types of cancer cells. MPS has been shown to induce cell death in cancer cells, while sparing normal cells. MPS has also been shown to enhance the effects of chemotherapy and radiotherapy in cancer cells.
Propriétés
IUPAC Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-15(18)16-13-8-7-12(2)14(11-13)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYVFLYEIZCLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)

![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)




![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)

